1,3,2-Dioxaborolane, 2-[2-chloro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborolane, 2-[2-chloro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- is a chemical compound with the CAS Number: 1338326-90-1 . It has a molecular weight of 330.64 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H20BClO4S/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(8-12(11)16)9-21(5,17)18/h6-8H,9H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The compound has a molecular weight of 330.64 . It is stored at refrigerated temperatures .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of derivatives of 1,3,2-dioxaborolanes, including compounds with specific substitutions such as the 2-[2-chloro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- moiety, has been explored in the context of developing new organoboron compounds for various applications. For instance, the synthesis and molecular structure of a closely related compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, were detailed, highlighting the rhodium-catalyzed hydroboration process and structural analysis through X-ray diffraction studies (Coombs et al., 2006). This research underscores the potential of 1,3,2-dioxaborolane derivatives in the field of organometallic chemistry and materials science.
Chemical Reactivity and Applications
Further investigations into the chemical reactivity of 1,3,2-dioxaborolane derivatives have provided insights into their utility in organic synthesis and potential applications. The electrochemical properties and reactions of sulfur-containing organoboron compounds were studied, revealing the β-effect of organoborate and its implications for the selective synthesis of substituted products (Tanigawa et al., 2016). These findings contribute to the broader understanding of the electrochemical behavior of organoboron compounds and their practical applications in synthetic chemistry.
Material Science and Polymer Applications
The compound's derivatives have also found applications in material science, particularly in the synthesis of polymers. Research into the precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization of related dioxaborolane monomers demonstrates the relevance of these compounds in the production of conducting polymers with specific properties (Yokozawa et al., 2011). This highlights the role of 1,3,2-dioxaborolane derivatives in facilitating the development of materials with potential applications in electronics and optoelectronics.
Mechanism of Action
Target of Action
It is known that boron-containing compounds like this one are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boron compound acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boron compound undergoes a transmetalation process with a palladium catalyst . The boron compound donates its nucleophilic organic group to the palladium, forming a new carbon-metal bond . This is followed by reductive elimination, which forms the desired carbon-carbon bond .
Biochemical Pathways
Suzuki-miyaura cross-coupling reactions are widely used in the synthesis of various biologically active compounds, including pharmaceuticals . Therefore, the ultimate effects on biochemical pathways would depend on the specific compounds synthesized using this boron reagent.
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds . This can result in the synthesis of a wide variety of complex organic compounds, including biologically active molecules.
Properties
IUPAC Name |
2-[2-chloro-4-(methylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO4S/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(8-12(11)16)9-21(5,17)18/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJLTNPWAZTIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CS(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.